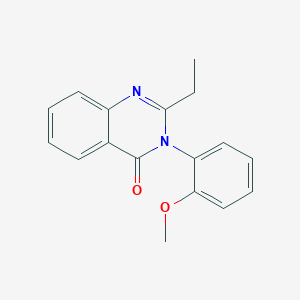![molecular formula C20H12FN3 B11997160 6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B11997160.png)
6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a unique structure that combines a fluorinated phenyl group with a fused benzoimidazoquinazoline core, making it a valuable scaffold for drug development and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-fluoroaniline with a suitable aldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a quinazoline derivative under acidic or basic conditions to form the benzoimidazoquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced benzoimidazoquinazoline derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-cancer, anti-inflammatory, and anti-viral drugs.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Employed in the design of organic semiconductors and light-emitting diodes (LEDs).
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline involves its interaction with specific molecular targets:
Molecular Targets: It often targets kinases and other enzymes involved in cell signaling pathways.
Pathways Involved: The compound can inhibit the activity of specific kinases, leading to the disruption of signaling pathways that regulate cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused heterocyclic structure and are known for their medicinal properties.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents, share structural similarities.
Uniqueness
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline is unique due to the presence of the fluorinated phenyl group, which enhances its binding affinity and specificity towards molecular targets. This makes it a valuable compound for drug development and other scientific applications.
Propiedades
Fórmula molecular |
C20H12FN3 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
6-(2-fluorophenyl)benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H12FN3/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)24(19)20/h1-12H |
Clave InChI |
QAYWXEJERAUQRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


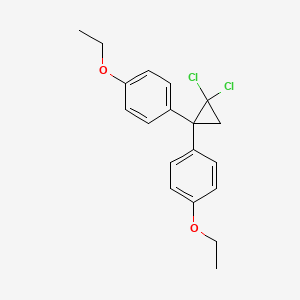
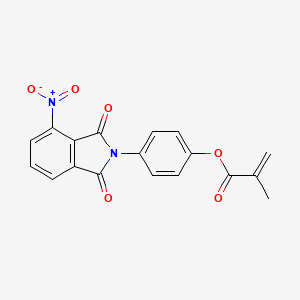

![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)

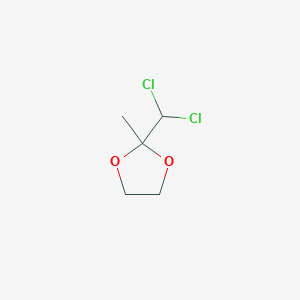



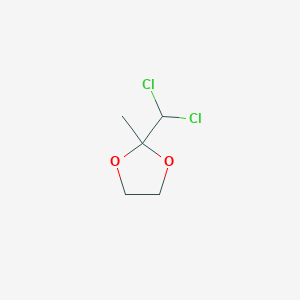


![Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide](/img/structure/B11997186.png)
